molecular formula C24F20Sn B087218 Tetrakis(pentafluorophenyl)stannane CAS No. 1065-49-2

Tetrakis(pentafluorophenyl)stannane

Cat. No. B087218
CAS RN: 1065-49-2
M. Wt: 786.9 g/mol
InChI Key: KSBKVGFAMLUKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tetrakis(pentafluorophenyl)stannane and related compounds involves multiple steps, including reactions with organosubstituted silanes and sulfur or hexamethyldisilthiane. These compounds are characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, providing detailed insights into their chemical structure and composition (Horn & Probst, 1995).

Molecular Structure Analysis

The molecular structure of Tetrakis(pentafluorophenyl)stannane has been studied using X-ray crystallography and NMR spectroscopy. These analyses reveal significant nonplanarity and bond length alternation in its structure, contributing to its unique optical and redox properties (Mishra et al., 2016).

Chemical Reactions and Properties

Tetrakis(pentafluorophenyl)stannane participates in various chemical reactions, including organoboration, which leads to the formation of complex organometallic compounds. These reactions are characterized by their stepwise progression and the formation of products with unique structural features, as evidenced by NMR and X-ray structural analysis (Wrackmeyer et al., 1992).

Physical Properties Analysis

The physical properties of Tetrakis(pentafluorophenyl)stannane, such as its optical and redox characteristics, are closely tied to its molecular structure. The compound exhibits absorption spectra with bands at specific wavelengths, indicating its potential for applications in optical materials and devices (Mishra et al., 2016).

Chemical Properties Analysis

The chemical properties of Tetrakis(pentafluorophenyl)stannane, including its reactivity and stability, are crucial for its applications in organic synthesis and catalysis. Its reactions with nucleophiles and electrophiles demonstrate its versatility as a reagent for the synthesis of complex organic and organometallic compounds (Hyland et al., 2012).

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • The Ullmann Coupling Reaction employs Tetraarylstannanes, which include Tetrakis(pentafluorophenyl)stannane derivatives, for the synthesis of various organic compounds (Shaikh, Parkin, & Lehmler, 2006).
    • Tetrakis(trimethylsilylethynyl)stannane, a related compound, demonstrates its utility in organoboration reactions, essential for synthesizing complex organic molecules (Wrackmeyer, Kehr, & Boese, 1992).
  • Material Science and Polymer Chemistry :

    • Tetrakis(pentafluorophenyl)porphyrin, a derivative of Tetrakis(pentafluorophenyl)stannane, is synthesized using microwave irradiation and is noted for its potential in catalytic and therapeutic applications (Samaroo, Soll, Todaro, & Drain, 2006).
    • Acylstannanes, such as Tetrakis(2,4,6-trimethylbenzoyl)stannane, have been identified as efficient photoinitiators for radical photopolymerization, offering potential in advanced material development (Mitterbauer et al., 2018).
  • Environmental Chemistry :

    • Iron meso-tetrakis(pentafluorophenyl)porphyrin, associated with Tetrakis(pentafluorophenyl)stannane, has been used in environmentally friendly catalysis of cyclohexane oxidation (Huang et al., 2015).
  • Analytical Chemistry and Spectroscopy :

    • The study of conjugated microporous polymers based on Tetrakis(4-ethynylphenyl)stannane provides insights into defect structures in these materials, relevant for various analytical applications (Uptmoor et al., 2015).
  • Inorganic and Coordination Chemistry :

    • Tris(2,4,6-triisopropylphenyl)stannylium tetrakis(pentafluorophenyl)borate is a notable example of a tricoordinate tin cation, demonstrating unique structural properties significant in the study of inorganic chemistry (Lambert, Lin, Keinan, & Müller, 2003).
  • Organometallic Chemistry :

    • The synthesis of lithium tetrakis(pentafluorophenyl)borate and its catalytic efficiency in Friedel-Crafts benzylation reactions illustrate the versatility of Tetrakis(pentafluorophenyl)stannane derivatives in organometallic synthesis (MukaiyamaTeruaki et al., 2000).

Safety And Hazards

Tetrakis(pentafluorophenyl)stannane should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for Tetrakis(pentafluorophenyl)stannane are not mentioned in the available literature, similar compounds are being studied for their potential in creating ionic liquids with low phase transition points .

properties

IUPAC Name

tetrakis(2,3,4,5,6-pentafluorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKVGFAMLUKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329892
Record name Perfluorotetraphenyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(pentafluorophenyl)stannane

CAS RN

1065-49-2
Record name Perfluorotetraphenyltin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluorotetraphenyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrakis(pentafluorophenyl)stannane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis(pentafluorophenyl)stannane
Reactant of Route 3
Reactant of Route 3
Tetrakis(pentafluorophenyl)stannane
Reactant of Route 4
Reactant of Route 4
Tetrakis(pentafluorophenyl)stannane
Reactant of Route 5
Reactant of Route 5
Tetrakis(pentafluorophenyl)stannane
Reactant of Route 6
Reactant of Route 6
Tetrakis(pentafluorophenyl)stannane

Citations

For This Compound
3
Citations
D Miles, T Burrow, A Lough, D Foucher - Journal of Inorganic and …, 2010 - Springer
Two perfluorinated potentially polymerizable dichlorostannane monomers, R 2 SnCl 2 , [R = (p-CF 3 C 6 H 4 ), ((3,5-CF 3 ) 2 C 6 H 3 )] have been prepared in good yield by the …
Number of citations: 21 link.springer.com
A Haas, MRC Gerstenberger, D Koschel, P Merlet… - 1983 - Springer
The compounds of the Main Group 4 elements are covered to the end of 1973 in “Perfluorhalogenorgano-Verbindungen der Hauptgruppenelemente”, Part 4, 1975 (cited here as Part 4)…
Number of citations: 3 link.springer.com
M Damion - Synthesis, 2010 - rshare.library.torontomu.ca
I would like to dedicate this thesis to the two people who shaped the person who I am, my grandmothers, Petita “Tita” Miles and Ruby “Ms. Tiny” Brown. This thesis represents the love, …
Number of citations: 3 rshare.library.torontomu.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.